molecular formula C9H21OP B073959 Phosphine oxide, tripropyl- CAS No. 1496-94-2

Phosphine oxide, tripropyl-

Cat. No.: B073959
CAS No.: 1496-94-2
M. Wt: 176.24 g/mol
InChI Key: SNZSAFILJOCMFM-UHFFFAOYSA-N
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Description

Phosphine oxide, tripropyl- is an organophosphorus compound with the molecular formula C₉H₂₁OP. It is a colorless liquid that is primarily used as a ligand in coordination chemistry and as an intermediate in organic synthesis . The compound is known for its stability and ability to form strong bonds with metals, making it valuable in various chemical processes.

Scientific Research Applications

Phosphine oxide, tripropyl- has a wide range of applications in scientific research:

Safety and Hazards

TPPO is a pyrophoric liquid, meaning it can catch fire spontaneously if exposed to air . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding prolonged or repeated exposure, keeping away from sources of ignition, and taking precautionary measures against static discharge .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine oxide, tripropyl- can be synthesized through the oxidation of tripropylphosphine. This process typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen. The reaction is carried out under controlled conditions to ensure the complete conversion of tripropylphosphine to tripropylphosphine oxide .

Industrial Production Methods

In industrial settings, tripropylphosphine oxide is produced using similar oxidation methods but on a larger scale. The process involves the careful handling of reagents and the use of specialized equipment to ensure safety and efficiency. The product is then purified through distillation or other separation techniques to obtain high-purity tripropylphosphine oxide .

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, tripropyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed

Mechanism of Action

The mechanism of action of tripropylphosphine oxide involves its ability to form strong bonds with metal ions. This property makes it an effective ligand in coordination chemistry, where it stabilizes metal complexes and facilitates various chemical reactions. The compound’s molecular structure allows it to interact with specific molecular targets and pathways, influencing the reactivity and stability of the complexes it forms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine oxide, tripropyl- is unique due to its specific alkyl substituents, which influence its reactivity and stability. Compared to triphenylphosphine oxide, tripropylphosphine oxide is more flexible and less sterically hindered, making it suitable for different applications. Its properties also differ from those of trimethylphosphine oxide, which has a smaller molecular size and different reactivity .

Properties

IUPAC Name

1-dipropylphosphorylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21OP/c1-4-7-11(10,8-5-2)9-6-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZSAFILJOCMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP(=O)(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061732
Record name Phosphine oxide, tripropyl-
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Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1496-94-2
Record name Tripropylphosphine oxide
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Record name Tripropylphosphine oxide
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Record name Tripropylphosphine oxide
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Record name Phosphine oxide, tripropyl-
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Record name Phosphine oxide, tripropyl-
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Record name Tripropylphosphine oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Tripropylphosphine oxide in the oxidation of indoles?

A1: Tripropylphosphine oxide acts as a ligand in oxodiperoxomolybdenum complexes, specifically MoO(O2)2.O=PR3.L, where R = propyl. These complexes effectively oxidize indole substrates into various indolone products. The specific indolone product obtained depends on the substituents present on the indole substrate [].

Q2: Is there structural evidence for the formation of these oxodiperoxomolybdenum complexes with Tripropylphosphine oxide?

A2: Yes, the crystal structure of the complex containing Tripropylphosphine oxide as a ligand has been successfully determined using X-ray crystallography []. This provides strong evidence for the coordination of Tripropylphosphine oxide to the molybdenum center.

Q3: Besides its use in molybdenum complexes, are there other reported applications of Tripropylphosphine oxide?

A3: Tripropylphosphine oxide is a versatile ligand and can form complexes with various metal ions. Research has explored its coordination chemistry with a range of metal ions beyond molybdenum []. Additionally, thermochemical data like enthalpy and entropy of Tripropylphosphine oxide have been investigated, providing insights into its stability and potential applications in various chemical processes [].

Q4: Are there any known structural analogs of Tripropylphosphine oxide with reported applications in similar chemical reactions?

A4: Yes, researchers have explored other trialkylphosphine oxides as ligands in similar reactions. For example, Trimethylphosphine oxide, Triethylphosphine oxide, Tributylphosphine oxide, and even triarylphosphine oxides like Triphenylphosphine oxide have been investigated for their coordination chemistry and their role in catalyzing various chemical transformations [, ]. These studies provide valuable insights into the structure-activity relationships of these ligands and their potential in developing new catalytic systems.

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